Technical Guide: Chemical Properties and Applications of 2-(4-Fluoropyridin-3-yl)propan-2-ol
Technical Guide: Chemical Properties and Applications of 2-(4-Fluoropyridin-3-yl)propan-2-ol
CAS Registry Number: 116922-66-8
Synonyms:
Executive Summary
2-(4-Fluoropyridin-3-yl)propan-2-ol is a specialized heterocyclic building block characterized by a trisubstituted pyridine ring. Its structure features a labile fluorine atom at the 4-position and a sterically demanding tertiary alcohol at the 3-position. This unique substitution pattern makes it a "privileged fragment" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. The molecule serves as a dual-functional scaffold: the fluorine atom acts as a highly reactive handle for nucleophilic aromatic substitution (
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and experimental design.
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Low melting point solid; often an oil if impure. |
| Boiling Point | ~259°C (Predicted) | High boiling point due to H-bonding. |
| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing F atom.[1] |
| LogP | 1.45 | Moderate lipophilicity; suitable for drug-like fragments. |
| H-Bond Donors | 1 (OH) | The tertiary alcohol is a specific donor. |
| H-Bond Acceptors | 2 (N, O) | Pyridine nitrogen and hydroxyl oxygen. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Moderate water solubility due to the polar alcohol group. |
Synthetic Methodologies
The synthesis of 2-(4-Fluoropyridin-3-yl)propan-2-ol requires precise control over regioselectivity, specifically avoiding the formation of "pyridynes" (dehydro-pyridines) which lead to polymerization.
Method A: Halogen-Metal Exchange (Preferred Route)
This method utilizes 3-bromo-4-fluoropyridine as the starting material. The bromine at position 3 is selectively exchanged for lithium due to the stabilizing chelating effect of the adjacent fluorine and the inherent lability of the C-Br bond.
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Protocol Overview:
Expert Insight: The temperature must be maintained at -78°C during the lithiation step.[3] If the temperature rises above -60°C, the 3-lithio-4-fluoropyridine intermediate will undergo
Method B: Grignard Addition to Esters
Alternatively, the molecule can be synthesized from methyl 4-fluoronicotinate (methyl 4-fluoropyridine-3-carboxylate) via a double addition of methylmagnesium bromide.
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Protocol Overview:
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Starting Material: Methyl 4-fluoronicotinate.[4]
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Reagent: Methylmagnesium bromide (MeMgBr) (2.5 equiv).
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Conditions: THF/Ether, 0°C to RT.
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Note: This route avoids cryogenic lithiation but requires the availability of the ester precursor.
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Visualization: Synthesis Workflow (Method A)
Figure 1: Cryogenic synthesis route via halogen-metal exchange. Strict temperature control prevents pyridyne formation.
Reactivity Profile & Transformations
The chemical utility of 2-(4-Fluoropyridin-3-yl)propan-2-ol is defined by the orthogonality of its functional groups: the electrophilic C4-fluorine and the nucleophilic/acid-sensitive C3-alcohol.
Nucleophilic Aromatic Substitution ( )
The fluorine atom at C4 is highly activated towards nucleophilic displacement. The pyridine nitrogen (electron-withdrawing) renders the C4 position electrophilic. This reactivity is enhanced because the fluorine is para to the nitrogen.
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Scope: Reacts with primary/secondary amines, alkoxides, and thiols.
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Conditions: Typically requires a base (
, or DIPEA) in polar aprotic solvents (DMSO, DMF, NMP) at elevated temperatures (60-100°C). -
Mechanism: Addition-Elimination via a Meisenheimer complex.
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Self-Validation: The disappearance of the fluorine signal in
NMR (-100 to -130 ppm range typically) confirms the reaction progress.
Dehydration (Side Reaction vs. Intentional)
The tertiary alcohol is prone to acid-catalyzed dehydration to form the isopropenyl group.
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Risk: In strong acidic media (e.g., HCl, TFA), the molecule may convert to 4-fluoro-3-(prop-1-en-2-yl)pyridine.
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Utility: This can be a desired pathway if an alkene handle is needed for Heck coupling or hydrogenation.
Visualization: Divergent Reactivity
Figure 2: The divergent reactivity profile. The C4-Fluorine allows for library generation via S_NAr, while the tertiary alcohol requires protection from strong acids to prevent dehydration.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "fragment" used to probe binding pockets.
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Solubility: The hydrophilic alcohol counteracts the lipophilicity of the aromatic ring, improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
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Metabolic Blocking: The tertiary alcohol is sterically hindered and does not undergo oxidation to a ketone (unlike secondary alcohols) or carboxylic acid (unlike primary alcohols). It effectively "caps" the metabolic soft spot.
Bioisosteres
The 2-hydroxypropan-2-yl group is often used as a bioisostere for:
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Ketones/Aldehydes: Providing H-bond interactions without the electrophilic risk.
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Sulfoxides: Matching polarity and geometry.
Safety and Handling
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Hazards: Like many fluoropyridines, this compound causes skin irritation and serious eye irritation (H315, H319).
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Specific Danger: Reaction with strong acids may release HF traces or volatile fluorinated alkenes.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The fluorine bond is stable, but the alcohol can be hygroscopic.
References
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BLD Pharm. (2025). Product Analysis: 2-(4-Fluoropyridin-3-yl)propan-2-ol (CAS 116922-66-8).[5] Retrieved from
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Schlosser, M., et al. (2005). Site-selective nucleophilic substitution reactions of pentafluoropyridine. New Journal of Chemistry. Retrieved from
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BenchChem. (2025).[1][3] Application Notes: Lithiation of 3-Bromopyridine Derivatives. Retrieved from
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PubChem. (2025). Compound Summary: Fluorinated Pyridine Derivatives. National Library of Medicine. Retrieved from
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Organic Syntheses. (2021). C2 Amination of Pyridine and General Pyridine Functionalization. Retrieved from
